

Sensitive Quantification of Cefuroxime in Biological Matrices using LC-MS/MS

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Compound of Interest

Compound Name: *cefuroxime axetil*

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime is a widely prescribed second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] Accurate and sensitive quantification of cefuroxime in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2] This document provides a detailed application note and protocols for the sensitive quantification of cefuroxime using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a robust and highly selective analytical technique.[1][3]

Principle

This method utilizes a simple and rapid protein precipitation technique for sample preparation, followed by chromatographic separation on a reversed-phase C18 column.[1][4] The detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.[2][3] A stable isotope-labeled internal standard (IS) can be used to ensure high data quality.[1]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a common and effective method for extracting cefuroxime from plasma or serum.[1][2]

Materials:

- Biological matrix (e.g., human plasma)
- Ice-cold methanol (or acetonitrile)[1][4]
- Internal Standard (IS) solution (e.g., Cefuroxime-d3, Tazobactam, or Cefazolin)[1][2][3]
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Pipette 100-200 μ L of the biological sample into a microcentrifuge tube.[1][2]
- Add 20 μ L of the IS solution (concentration will depend on the specific assay).[2]
- Add 200-600 μ L of ice-cold methanol or a mixture of methanol and acetonitrile to precipitate the proteins.[1][2][3] One method suggests a mixture of perchloric acid in acetonitrile for precipitation in cattle plasma.[4]
- Vortex the mixture vigorously for 30 seconds to 1 minute.[1][2]
- Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C.[1][2]
- Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Conditions

The following table summarizes typical LC conditions for the separation of cefuroxime.

Parameter	Typical Conditions
Column	Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 μ m; Agilent Zorbax SB-Aq, 4.6 x 250 mm, 5 μ m)[1][2]
Mobile Phase A	0.1% Formic Acid in Water or 2 mM Ammonium Acetate in Water with 0.1% Formic Acid[1][3]
Mobile Phase B	0.1% Formic Acid in Acetonitrile or 2 mM Ammonium Acetate in Methanol with 0.1% Formic Acid[1][3]
Flow Rate	0.3 - 1.0 mL/min[1][2]
Gradient Program	A gradient or isocratic elution can be used. A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. An isocratic example is methanol/0.05% formic acid in water (42:58, v/v).[2]
Column Temperature	30 - 40°C[1][2]
Injection Volume	2 - 10 μ L[2][4]

Mass Spectrometry (MS/MS) Conditions

Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1] Both positive and negative ionization modes have been successfully used.[1][2]

Parameter	Cefuroxime	Cefuroxime-d3 (IS)[1]	Tazobactam (IS)[2]	Cefazolin (IS) [3]
Ionization Mode	ESI Positive or Negative[1][2]	ESI Positive	ESI Negative	ESI Positive
Precursor Ion (m/z)	425.1 (Positive) / 423.0 (Negative) [1][2]	428.1	298.9	454.8
Product Ion (m/z)	207.1 (Positive) / 317.9 (Negative) [1][2]	210.1	138.0	353 and 156
Cone Voltage (V)	~30 - 40[1][3]	-	-34	30
Collision Energy (eV)	~10 - 20[1][3]	-	-10	12 and 14

Method Validation Data

The following tables summarize the quantitative performance of the LC-MS/MS method for cefuroxime as reported in various studies.

Table 1: Linearity and Sensitivity

Biological Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r ²)	Reference
Human Plasma	10 - 5000	10	> 0.99	[1]
Human Plasma	52.5 - 21000	52.5	0.9998	[2]
Cattle Plasma	63 - 6120	63	Not Reported	[4]
Human Plasma	500 - 100000	500	0.9988	[3]

Table 2: Accuracy and Precision

Biological Matrix	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias)	Reference
Human Plasma	LLOQ, Low, Mid, High	< 15%	< 15%	Within $\pm 15\%$	[1]
Human Plasma	LLOQ, Low, Mid, High	< 6.26%	< 6.26%	> 90.92%	[2][5]
Cattle Plasma	63, 191, 382, 765	< 9.3%	< 9.3%	-4.9% to -1.6%	[4]
Human Plasma	500, 25000	< 3%	< 3%	Not Reported	[3]

Table 3: Recovery and Matrix Effect

Biological Matrix	Recovery (%)	Matrix Effect (%)	Reference
Human Plasma	> 85%	Not specified	[1]
Human Plasma	89.44 - 92.32	Not specified	[2]
Cattle Plasma	95 - 105	Not specified	[4]

Visualizations

Experimental Workflow



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Caption: Workflow for LC-MS/MS quantification of cefuroxime.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of cefuroxime in biological matrices.[1][2] The simple protein precipitation sample preparation allows for high-throughput analysis, making it suitable for a wide range of applications in clinical and pharmaceutical research.[1][4] The validation data presented demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.[2][3]

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References

- 1. benchchem.com [benchchem.com]
- 2. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of total and unbound cefuroxime in plasma by ultra-performance liquid chromatography tandem mass spectrometry in a cohort of critically ill patients with hypoalbuminemia and renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
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